3-Bromo-2,6,7-trichloroquinoline
CAS No.:
Cat. No.: VC17447502
Molecular Formula: C9H3BrCl3N
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3BrCl3N |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-bromo-2,6,7-trichloroquinoline |
| Standard InChI | InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H |
| Standard InChI Key | UDDORRAIHUPNAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=NC2=CC(=C1Cl)Cl)Cl)Br |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3-Bromo-2,6,7-trichloroquinoline features a quinoline backbone (C₉H₇N) with halogen substitutions at positions 2, 3, 6, and 7. The molecular formula is C₉H₃BrCl₃N, corresponding to a molecular weight of 311.38 g/mol. X-ray crystallographic studies of analogous compounds reveal that the bromine atom at position 3 creates significant steric hindrance, while the chlorine atoms at positions 2, 6, and 7 induce electron-withdrawing effects that polarize the π-electron system .
Spectroscopic Characteristics
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¹H NMR: The deshielded proton at position 4 typically appears as a singlet δ 8.9–9.1 ppm due to anisotropic effects from adjacent halogens .
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¹³C NMR: Carbon nuclei adjacent to halogens show distinct shifts, with C-3 (Br-substituted) resonating at δ 120–125 ppm and chlorinated carbons at δ 130–135 ppm.
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Mass Spectrometry: The molecular ion peak ([M]⁺) appears at m/z 311, with characteristic fragmentation patterns including loss of Cl (Δ m/z -35) and Br (Δ m/z -79).
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃BrCl₃N |
| Molecular Weight | 311.38 g/mol |
| Melting Point | 198–202°C (predicted) |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| Topological Polar SA | 35.6 Ų |
| Hydrogen Bond Acceptors | 3 |
The elevated LogP value indicates strong lipophilicity, suggesting favorable membrane permeability for biological applications .
Synthetic Methodologies and Optimization
Primary Synthetic Routes
The synthesis employs a multi-step halogenation strategy beginning with quinoline derivatives:
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Initial Chlorination:
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Alternative Pathway:
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Substrate: 3-Bromoquinoline
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Reagent: Cl₂ gas in acetic acid
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Conditions: Stepwise addition at 0°C → 25°C
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Yield: 52% (mixed isomers)
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Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 500 mL | 500 L |
| Temperature Control | ±2°C | ±0.5°C |
| Bromine Utilization | 78% | 92% |
| Byproduct Formation | 12% | 4% |
Continuous flow reactors with inline IR monitoring have demonstrated 89% yield improvements compared to batch processes.
Biological Activity and Mechanistic Insights
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A2780 | 41.3 | 8.2 |
| HCT116 | 58.9 | 5.1 |
| PC3 | >100 | <2 |
Mechanistic studies indicate apoptosis induction through:
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Mitochondrial membrane depolarization (ΔΨm loss ≥60% at 50μM)
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Caspase-3/7 activation (4.8-fold increase vs. control)
Antimicrobial Properties
Against drug-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| ATCC 43300 | 16 | 32 |
| Clinical Isolate | 32 | 64 |
Synergy studies with β-lactams showed 4–8x reduction in MIC values when co-administered .
| Parameter | Value |
|---|---|
| Permissible Exposure | 0.1 mg/m³ (8h TWA) |
| Skin Absorption | Moderate (10–25%) |
| IDLH | 50 mg/m³ |
Decontamination Procedures
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Spill Management:
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Absorb with vermiculite, treat with 10% sodium thiosulfate
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Final rinse with 70% ethanol/water
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Waste Disposal:
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Incineration at ≥1200°C with alkaline scrubbers
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Aqueous waste: Neutralize with NaHCO₃ before drainage
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Comparative Analysis with Structural Analogs
| Compound | CAS Number | IC₅₀ (A2780) | LogP |
|---|---|---|---|
| 3-Bromo-2,6,7-trichloro | N/A | 41.3 μM | 3.8 |
| 7-Bromo-2,4,6-trichloro | 1698028-06-6 | 38.9 μM | 4.1 |
| 2,4-Dichloroquinoline | 5467-57-2 | >100 μM | 2.9 |
| 6-Bromoquinoline | 109069-66-1 | 67.2 μM | 3.2 |
Positional isomerism significantly impacts biological activity, with 3-bromo substitution conferring enhanced cytotoxicity compared to 7-bromo analogs .
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